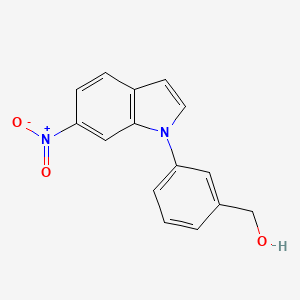

(3-(6-Nitro-1H-indol-1-yl)phenyl)methanol

Description

Significance of the Indole (B1671886) Nucleus as a Privileged Scaffold in Organic and Medicinal Chemistry Research

The indole ring system is widely recognized as a "privileged scaffold" in medicinal chemistry, a term coined to describe molecular structures that are capable of binding to multiple, unrelated biological targets. rsc.org This unique characteristic stems from the indole nucleus's intrinsic properties. Its aromatic nature allows for various non-covalent interactions, such as π–π stacking and cation–π interactions, which are crucial for molecular recognition at the active sites of proteins. nih.gov

The indole scaffold is a common structural feature in many essential biomolecules, including the amino acid tryptophan, the neurotransmitter serotonin (B10506), and the hormone melatonin. nih.govmdpi.com Its presence in these fundamental biological molecules has inspired extensive research into indole chemistry, leading to the discovery and development of a vast number of synthetic indole-based derivatives with a wide spectrum of pharmacological activities. nih.govnih.gov These activities include anti-inflammatory, antimicrobial, antiviral, anticancer, and neuroprotective effects, among others. nih.govmdpi.com

The versatility of the indole nucleus also lies in its amenability to chemical modification. The different positions on the indole ring can be functionalized with a variety of substituents, allowing for the fine-tuning of its electronic and steric properties. This adaptability enables medicinal chemists to design and synthesize indole derivatives with enhanced potency, selectivity, and pharmacokinetic profiles for specific therapeutic targets. nih.gov

Overview of Structural Diversity and Research Trends in Indole Derivatives

The structural diversity of indole derivatives is immense, with modifications reported at nearly every position of the bicyclic ring system. Research trends in this area are constantly evolving, driven by the quest for novel therapeutic agents.

Some key areas of structural diversification and research include:

Substitution at the N1 position: The indole nitrogen can be readily alkylated or arylated, leading to a wide range of N-substituted indole derivatives. These modifications can significantly impact the compound's biological activity and physical properties.

Functionalization at the C2 and C3 positions: The pyrrole (B145914) part of the indole ring, particularly the C2 and C3 positions, is highly reactive and serves as a common site for introducing various functional groups. The development of 3-substituted indoles, for instance, has been a fruitful area of research, yielding numerous compounds with interesting biological profiles. rsc.org

Fused Indole Systems: The indole nucleus can be fused with other heterocyclic rings to create more complex polycyclic systems. These fused derivatives often exhibit unique biological activities and have been explored in various therapeutic areas.

The exploration of this vast chemical space is facilitated by the continuous development of novel synthetic methodologies, including classical methods like the Fischer indole synthesis and modern transition-metal-catalyzed cross-coupling reactions. nih.gov

Positioning of (3-(6-Nitro-1H-indol-1-yl)phenyl)methanol within Contemporary Indole Research Contexts

The chemical compound This compound represents a specific example within the broad family of indole derivatives. While specific research on this particular molecule is not extensively documented in publicly available scientific literature, its structural features allow for its positioning within several key areas of contemporary indole research.

The structure of This compound incorporates three key features that are of interest in medicinal chemistry:

A 6-Nitroindole (B147325) Core: The presence of a nitro group on the benzene (B151609) ring of the indole scaffold is a known feature in various biologically active molecules. Nitro-substituted indoles have been explored for their potential in cancer therapy and as modulators of serotonin receptors. nih.govnih.gov The position of the nitro group can significantly influence the compound's activity. For instance, a method for the regioselective synthesis of 6-nitroindole derivatives has been developed, highlighting the importance of accessing specific isomers. rsc.org

An N-Phenyl Substituent: The indole nitrogen is substituted with a phenyl group, classifying it as an N-aryl indole. N-aryl indoles are a significant class of compounds with diverse biological activities. For example, N-arylsulfonylindoles have been designed as ligands for the 5-HT6 receptor. nih.gov

A Phenylmethanol Moiety: The N-phenyl group is further substituted with a methanol (B129727) group at the meta-position. The introduction of a hydroxyl group can influence the compound's solubility and potential for hydrogen bonding interactions with biological targets.

Given these structural elements, This compound can be seen as a molecule that combines features from different lines of indole research. Its synthesis and biological evaluation could provide valuable insights into the structure-activity relationships of multi-substituted indole derivatives. The interplay between the electron-withdrawing nitro group, the N-aryl substituent, and the polar methanol group could result in unique pharmacological properties, making it a potentially interesting candidate for future investigation in areas such as oncology or neuroscience.

Structure

3D Structure

Properties

Molecular Formula |

C15H12N2O3 |

|---|---|

Molecular Weight |

268.27 g/mol |

IUPAC Name |

[3-(6-nitroindol-1-yl)phenyl]methanol |

InChI |

InChI=1S/C15H12N2O3/c18-10-11-2-1-3-13(8-11)16-7-6-12-4-5-14(17(19)20)9-15(12)16/h1-9,18H,10H2 |

InChI Key |

AIFZFNQGUAQWTB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)N2C=CC3=C2C=C(C=C3)[N+](=O)[O-])CO |

Origin of Product |

United States |

Synthetic Methodologies for 3 6 Nitro 1h Indol 1 Yl Phenyl Methanol and Analogues

Strategies for Constructing the 6-Nitro-1H-Indole Core

The foundational step in the synthesis of the target compound is the construction of the 6-nitro-1H-indole scaffold. This can be achieved through both venerable, name-reaction-based methods and more contemporary catalytic approaches.

Classical Indole (B1671886) Synthesis Approaches (e.g., Fischer, Nenitzescu, Reissert) Applied to Nitroindole Precursors

Several classical methods for indole synthesis have been adapted to produce nitroindoles. These methods, while established, often require harsh reaction conditions.

Fischer Indole Synthesis : This method, discovered by Hermann Emil Fischer in 1883, is a widely used reaction to produce indoles from a phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. nih.govwikipedia.orgbyjus.com For the synthesis of 6-nitroindoles, a (4-nitrophenyl)hydrazine is typically used as the starting material. The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a nih.govnih.gov-sigmatropic rearrangement to form the indole ring. wikipedia.org The choice of acid catalyst is crucial and can include Brønsted acids like HCl and H₂SO₄, or Lewis acids such as zinc chloride. nih.govwikipedia.org While versatile, the Fischer synthesis can sometimes result in low yields when applied to nitro-substituted precursors, and the reaction conditions may need careful optimization. nih.gov

Nenitzescu Indole Synthesis : Developed by Costin Nenițescu in 1929, this reaction forms 5-hydroxyindole (B134679) derivatives from a benzoquinone and a β-aminocrotonic ester. wikipedia.orgnumberanalytics.com While the classical Nenitzescu synthesis yields 5-hydroxyindoles, modifications and variations exist. wikipedia.orgnumberanalytics.comsynarchive.com Its direct application to form a 6-nitroindole (B147325) core is less common, as it is primarily suited for the synthesis of hydroxyindoles. wikipedia.orgnumberanalytics.com However, the principles of condensation and cyclization are fundamental in heterocyclic chemistry and have inspired other synthetic routes. researchgate.net

Reissert Indole Synthesis : The Reissert synthesis is another classical method that can be employed to create the indole nucleus, starting from ortho-nitrotoluene and diethyl oxalate. wikipedia.org The process involves the condensation of these starting materials, followed by a reductive cyclization of the resulting ethyl o-nitrophenylpyruvate to yield an indole-2-carboxylic acid, which can then be decarboxylated. wikipedia.org This method is particularly relevant for nitroindoles as it starts with a nitro-substituted precursor. Different reducing agents, such as zinc in acetic acid or iron powder, can be used for the cyclization step. wikipedia.orgresearchgate.net

| Classical Synthesis | Starting Materials | Key Features | Citations |

| Fischer Indole Synthesis | (Nitro-substituted) phenylhydrazine, Aldehyde/Ketone | Acid-catalyzed, proceeds via phenylhydrazone and nih.govnih.gov-sigmatropic rearrangement. | nih.govwikipedia.orgbyjus.com |

| Nenitzescu Indole Synthesis | Benzoquinone, β-Aminocrotonic ester | Primarily yields 5-hydroxyindoles, involves Michael addition and cyclization. | wikipedia.orgnumberanalytics.comsynarchive.com |

| Reissert Indole Synthesis | o-Nitrotoluene, Diethyl oxalate | Starts with a nitro-precursor, involves condensation and reductive cyclization. | wikipedia.orgresearchgate.net |

Modern Catalytic Methods for Nitroindole Formation

More recent synthetic strategies often employ transition-metal catalysis to achieve the formation of the nitroindole core under milder conditions and with greater efficiency.

Palladium-catalyzed reactions, for instance, have been developed for the reductive cyclization of substituted nitrostyrenes to form indoles. mdpi.com A simple and practical cesium carbonate-promoted method has also been reported for the synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds, which forms two new C-C and C-N bonds with high regioselectivity in the absence of a transition metal. rsc.org Furthermore, a method for the regioselective nitration of indoles using ammonium (B1175870) tetramethylnitrate under non-acidic and non-metallic conditions has been developed, providing a direct route to 3-nitroindoles which can be precursors to other isomers. nih.gov

Synthetic Routes for N1-Arylation of Indoles

Once the 6-nitro-1H-indole core is synthesized, the next crucial step is the attachment of the phenyl group to the indole nitrogen (N1-arylation).

Cross-Coupling Reactions for Phenyl Attachment at Indole N1

Transition-metal-catalyzed cross-coupling reactions are the most prevalent methods for N-arylation of indoles. These reactions offer a high degree of control and are compatible with a wide range of functional groups.

Copper-Catalyzed N-Arylation (Ullmann Condensation) : This is a classical method that has seen significant recent development. It typically involves the reaction of an indole with an aryl halide in the presence of a copper catalyst and a base. nih.govresearchgate.net Modern variations of the Ullmann reaction can often be performed under milder conditions than the traditional high-temperature procedures.

Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination) : The Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds. It employs a palladium catalyst with a suitable ligand to couple an indole with an aryl halide or triflate. nih.gov This method is known for its high functional group tolerance and broad substrate scope.

Nickel-Catalyzed N-Arylation : Nickel catalysts are also effective for the N-arylation of indoles and can be a more cost-effective alternative to palladium. nih.gov

These cross-coupling reactions have been extensively reviewed and are a cornerstone of modern heterocyclic chemistry. nih.govnih.gov

| Catalyst System | Reaction Type | Key Features | Citations |

| Copper | Ullmann Condensation | Classical method with modern, milder variations. | nih.govresearchgate.net |

| Palladium | Buchwald-Hartwig Amination | Highly versatile, broad substrate scope, high functional group tolerance. | nih.gov |

| Nickel | Cross-Coupling | Cost-effective alternative to palladium. | nih.gov |

One-Pot Synthetic Procedures for N1-Phenyl Indoles

To improve efficiency and reduce waste, one-pot procedures that combine indole formation and N-arylation have been developed. For example, a one-pot, three-component synthesis of N-arylindoles has been achieved through a sequential Fischer indolization followed by a copper(I)-catalyzed N-arylation. nih.gov Another approach involves the palladium-catalyzed cyclization of 2-bromophenethylamines followed by N-arylation in the same pot. nih.gov These methods streamline the synthesis process, saving time and resources. nih.govnih.govresearchgate.net

Introduction of the Methanol (B129727) Moiety onto the Phenyl Ring

The final step in the synthesis of (3-(6-Nitro-1H-indol-1-yl)phenyl)methanol is the introduction of the methanol group (-CH₂OH) onto the N1-phenyl substituent. This is typically achieved through the reduction of a corresponding carbonyl group, such as an aldehyde or a carboxylic acid ester.

The synthesis would likely start with an N-arylation using a phenyl ring already bearing a functional group that can be converted to a methanol group. For example, the N-arylation could be performed with 3-bromobenzaldehyde (B42254) or methyl 3-bromobenzoate. Following the successful N-arylation to form 3-(6-nitro-1H-indol-1-yl)benzaldehyde or methyl 3-(6-nitro-1H-indol-1-yl)benzoate, a standard reduction protocol would be employed.

Common reducing agents for converting an aldehyde or ester to an alcohol include sodium borohydride (B1222165) (NaBH₄) for aldehydes and the more powerful lithium aluminum hydride (LiAlH₄) for esters. The choice of reducing agent would depend on the specific substrate and the presence of other functional groups, such as the nitro group, which could also be susceptible to reduction. In some cases, a chemoselective reducing agent or a protection-deprotection strategy for the nitro group might be necessary. For instance, the nitro group could be reduced to an amine, which could then be re-oxidized after the formation of the methanol moiety. nih.gov

Functionalization of Aryl Bromides or Other Precursors

The synthesis of the core structure of this compound typically begins with the N-arylation of a 6-nitroindole scaffold. This process involves coupling the indole nitrogen with a substituted phenyl ring, frequently an aryl halide like a bromo- or iodo-substituted benzene (B151609) derivative. Palladium- and copper-catalyzed cross-coupling reactions are the most prevalent methods for achieving this transformation.

In a common approach, 6-nitroindole is coupled with a precursor such as 3-bromobenzaldehyde or methyl 3-bromobenzoate. The choice of precursor determines the subsequent steps needed to install the methanol group. The use of aryl bromides is widespread due to their commercial availability and appropriate reactivity in cross-coupling reactions. researchgate.netacs.org

Palladium-catalyzed methods, such as the Buchwald-Hartwig amination, are highly effective for this C-N bond formation. These reactions typically employ a palladium catalyst, such as Pd₂(dba)₃, in combination with a phosphine (B1218219) ligand and a base to facilitate the coupling of the indole nitrogen with the aryl bromide. organic-chemistry.org Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, provides an alternative, sometimes more economical, route. These reactions may use copper(I) oxide or other copper salts, often in the presence of a ligand and a base, to promote the coupling. researchgate.net

The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are critical for achieving high yields and minimizing side reactions. The electronic properties of both the indole and the aryl halide can significantly influence the reaction's efficiency. For instance, electron-withdrawing groups on the aryl halide can facilitate the reaction, while the nucleophilicity of the indole nitrogen is also a key factor.

Table 1: Catalyst Systems for N-Arylation of Indoles with Aryl Halides

| Catalyst System | Aryl Halide | Ligand | Base | Typical Conditions | Reference |

| Pd₂(dba)₃ / Phosphine | Aryl Bromide/Iodide | Bulky, electron-rich phosphines | NaOtBu, Cs₂CO₃ | Toluene, 80-110 °C | organic-chemistry.org |

| Cu₂O / TBAB | Aryl Iodide | Ligand-free | K₂CO₃, NaOH | Water (as solvent) | researchgate.net |

| PdCl₂ / (4-MePh)₃P | Aryl Iodide | (4-MePh)₃P | Ag₂CO₃ | Toluene, 120 °C | acs.org |

| Na₂PdCl₄ / β-cyclodextrin | Aryl Bromide | β-cyclodextrin | K₂CO₃ | Water/Ethanol (B145695) | researchgate.net |

This interactive table summarizes common catalytic systems used for the N-arylation of indoles, a key step in synthesizing the title compound's core structure.

Reduction Strategies for Carbonyl Precursors to Alcohols

Once the indole and phenyl rings are coupled, if the chosen precursor contained a carbonyl group (such as an aldehyde or an ester), the next synthetic step is its reduction to a primary alcohol. This transformation is a fundamental process in organic synthesis. libretexts.org

The reduction of an aldehyde or ketone to an alcohol is most commonly achieved using metal hydride reagents. libretexts.org Sodium borohydride (NaBH₄) is a mild and selective reducing agent, highly effective for reducing aldehydes and ketones. libretexts.org It is often used in alcoholic solvents like methanol or ethanol and is valued for its safety and ease of handling. libretexts.orglibretexts.org

For more robust carbonyl groups, such as those in carboxylic acids or esters, a more powerful reducing agent is required. wikipedia.org Lithium aluminum hydride (LiAlH₄) is a highly reactive hydride source capable of reducing esters and carboxylic acids to primary alcohols. libretexts.orglibretexts.orgpressbooks.pub Due to its high reactivity, LiAlH₄ reactions must be carried out in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF), followed by a careful aqueous workup to protonate the resulting alkoxide and yield the alcohol. libretexts.org

In the context of synthesizing this compound, if the precursor used was (3-(6-nitro-1H-indol-1-yl)benzaldehyde), a mild reagent like NaBH₄ would be sufficient. If the precursor was methyl 3-(6-nitro-1H-indol-1-yl)benzoate, the stronger reagent LiAlH₄ would be necessary to achieve the reduction to the desired methanol. libretexts.org

Table 2: Comparison of Common Reducing Agents for Carbonyls

| Reagent | Formula | Reactivity | Substrates Reduced to Alcohols | Typical Solvents | Reference |

| Sodium Borohydride | NaBH₄ | Mild, Selective | Aldehydes, Ketones | Methanol, Ethanol | libretexts.orglibretexts.org |

| Lithium Aluminum Hydride | LiAlH₄ | Strong, Unselective | Aldehydes, Ketones, Esters, Carboxylic Acids, Amides | Diethyl ether, THF | libretexts.orglibretexts.orgpressbooks.pub |

| Catalytic Hydrogenation | H₂/Metal Catalyst | Variable | Aldehydes, Ketones (variable for others) | Varies (e.g., Ethanol, Ethyl Acetate) | wikipedia.org |

This interactive table compares common reagents used for the reduction of carbonyl compounds to alcohols, a crucial step in forming the final methanol functional group.

Methodological Innovations in the Synthesis of Complex Indole-Phenyl-Methanol Systems

The synthesis of complex molecules like this compound benefits from ongoing innovations in synthetic organic chemistry. These advancements aim to improve efficiency, selectivity, and sustainability, often described as "green chemistry" approaches. researchgate.net

One major area of innovation is the use of direct C-H bond functionalization. acs.orgthieme-connect.com Instead of relying on pre-functionalized substrates like aryl bromides, C-H activation strategies aim to form the C-N bond by directly coupling the indole nitrogen with a C-H bond on the benzene ring. This approach is more atom-economical as it avoids the installation and subsequent removal of a halogen activating group. Palladium catalysis is also prominent in this area, often requiring specific directing groups or reaction conditions to achieve the desired regioselectivity. thieme-connect.com

The development of novel catalytic systems is another key frontier. This includes using more environmentally benign catalysts, performing reactions in greener solvents like water or ionic liquids, or using microwave irradiation to accelerate reaction times. researchgate.net For instance, recent developments in Fischer-indole synthesis under microwave conditions highlight the drive towards more efficient processes. researchgate.net

Furthermore, new methods for functional group transformations continue to be developed. For the nitration step, which introduces the nitro group onto the indole ring, non-acidic and metal-free methods have been explored to avoid the harsh conditions of traditional nitrating agents like nitric acid. nih.gov For the reduction step, chemoselective transfer hydrogenation using catalysts like iridium or ruthenium complexes offers an alternative to metal hydrides, often under milder, neutral conditions. organic-chemistry.org These innovative strategies provide alternative synthetic routes that can offer advantages in terms of substrate scope, functional group tolerance, and environmental impact.

Table 3: Examples of Innovative Methodologies in Indole Synthesis

| Methodology | Description | Potential Advantage | Reference |

| Direct C-H Arylation | Forms C-C or C-N bonds by activating a C-H bond, avoiding pre-functionalization. | Increased atom economy, fewer synthetic steps. | acs.orgthieme-connect.com |

| Green Catalysis | Use of water as a solvent, nanocatalysts, or microwave-assisted synthesis. | Reduced environmental impact, potentially faster reactions and higher yields. | researchgate.net |

| Non-Acidic Nitration | Electrophilic nitration using reagents like trifluoroacetyl nitrate (B79036) generated in situ. | Avoids harsh acidic conditions, better functional group tolerance. | nih.gov |

| Transfer Hydrogenation | Reduction of carbonyls using a hydrogen donor (e.g., isopropanol) and a transition metal catalyst. | High chemoselectivity, mild and neutral reaction conditions. | organic-chemistry.org |

This interactive table highlights modern synthetic methods that represent advancements in the construction of complex indole-containing molecules.

Structure Activity Relationship Sar Studies of 3 6 Nitro 1h Indol 1 Yl Phenyl Methanol Analogues

Impact of the Nitro Group at the 6-Position of the Indole (B1671886) Nucleus on Biological Interactions

The nitro group (–NO₂) is a potent electron-withdrawing moiety that significantly alters the electronic distribution within a molecule. nih.gov This feature can enhance interactions with biological targets. Studies on various nitroheterocyclic compounds have shown that the position of the nitro group is critical for biological activity. For instance, in a study of nitro and methyl-nitro derivatives of indole and related heterocycles, the presence of a nitro group at the C5 or C6 position of the indole ring generally resulted in measurable mutagenic activity, whereas substitutions at the C4 or C7 positions led to weak or no activity. nih.gov

A key mechanism through which the nitro group mediates biological interactions is the formation of π-hole interactions. The nitrogen atom of the nitro group possesses a positive electrostatic potential, known as a π-hole, which can engage in energetically favorable interactions with atoms that have lone-pair electrons, such as oxygen or sulfur, commonly found in protein residues. The significance of these interactions is highlighted by the observation that in many protein-ligand crystal structures involving nitro aromatic compounds, the nitro group is positioned in close proximity to an aromatic residue or a lone-pair-bearing atom, suggesting these interactions are a common and functionally relevant structural feature.

Role of the N1-Phenyl Substitution in Receptor Recognition and Binding

The substitution at the N1 position of the indole ring is a critical determinant of binding affinity and selectivity. The introduction of an N-phenyl group creates a class of N-phenylindole derivatives whose biological activity can be systematically modified by altering the substituents on the phenyl ring. nih.govnih.gov

Table 1: Antitubercular Activity of N-phenylindole Analogues A selection of N-phenylindole derivatives and their corresponding minimum inhibitory concentration (MIC) values against Mtb H37Rv, illustrating the structure-activity relationship.

| Compound ID | N-Phenyl Substituent | 2-Position Phenyl Substituent | MIC (µg/mL) | Reference |

| 14 | Unsubstituted | 2-hydroxyl | 16 | nih.gov |

| 18 | Unsubstituted | 4-hydroxyl | 2 | nih.gov |

| 24 | 4-fluoro | 4-hydroxyl | 4 | nih.gov |

| 25 | 4-chloro | 4-hydroxyl | 8 | nih.gov |

| 45 | 4-cyano | 4-hydroxyl | 0.0625 | nih.gov |

| 49 | 4-fluoro | 4-(2-hydroxyethoxy) | 1 | nih.gov |

| 58 | 4-cyano | 4-(2-hydroxyethoxy) | 0.125 | nih.gov |

Similarly, studies on indole-based HIV-1 fusion inhibitors showed that the character of aromatic systems and their linkage points were crucial for binding affinity. nih.govacs.org The linkage between different aromatic rings within the inhibitor scaffold was examined, and it was found that specific connections (e.g., 6–6′ linkages between indoles) were superior to others, resulting in significantly higher activity in both binding and viral replication assays. nih.gov This underscores the role of the N1-substituent in establishing the correct three-dimensional shape for optimal interaction with the target protein.

Influence of the Phenyl-Methanol Moiety on Molecular Recognition and Target Selectivity

The phenyl-methanol moiety introduces a hydroxyl group (–OH) and an additional phenyl ring, both of which can participate in specific molecular interactions that influence target recognition and selectivity. The hydroxyl group is a classic hydrogen bond donor and acceptor, capable of forming strong, directional interactions with polar amino acid residues in a protein's binding site.

While direct SAR data for the phenyl-methanol group in the context of (3-(6-Nitro-1H-indol-1-yl)phenyl)methanol is limited in the reviewed literature, studies on analogous systems provide valuable insights. For example, in SAR studies of the indazole derivative YC-1, which contains a hydroxymethyl-furyl group, modification of the alcohol was shown to modulate biological activity. nih.gov Converting the alcohol group into an ether resulted in a considerable increase in antiplatelet activity, demonstrating that this position is sensitive to structural changes and that the hydrogen-bonding capability of the hydroxyl group is a key interaction point. nih.gov

Furthermore, research on N-piperidinyl indoles revealed that introducing a 2-hydroxymethyl group could dramatically alter the functional profile of the compound, converting it into a full agonist with high binding affinity at the nociceptin (B549756) opioid peptide (NOP) receptor. nih.gov This was attributed to the ability of the 2-substituted hydroxymethyl group to form a hydrogen-bond interaction with polar amino acids in the receptor. nih.gov The ability of enzyme binding pockets to adapt to accommodate various functional groups on the aromatic rings of inhibitors has also been demonstrated, suggesting that the phenyl-methanol group can be oriented in multiple ways to achieve favorable interactions. nih.govresearchgate.net

Conformational Analysis and Stereochemical Considerations in Structure-Activity Relationships

The three-dimensional arrangement of a molecule (its conformation and stereochemistry) is fundamental to its biological activity. mdpi.com The relative orientation of different parts of the molecule dictates how well it fits into a receptor's binding site and can influence its pharmacokinetic properties. mdpi.com For flexible molecules, understanding the energetically preferred conformations is key to rational drug design.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are powerful tools for elucidating these relationships. nih.govmdpi.com Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D contour maps that visualize the regions around a molecule where certain properties are predicted to enhance or diminish activity. nih.govmdpi.com For instance, a 3D-QSAR study on indole derivatives as ROCK-2 inhibitors revealed that bulky substituents were preferred in one region of the molecule, while electropositive groups were favored in another, providing a clear guide for structural modification. nih.gov These models effectively translate the complex interplay of steric and electrostatic fields into a predictive framework for designing more potent analogues. mdpi.comnih.gov

Compound Index

Quantum Chemical Analysis (e.g., DFT, FMO, NBO) for Electronic and Spectroscopic Characterization

Quantum chemical analyses are fundamental in understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, and Natural Bond Orbital (NBO) analysis provide a detailed picture of the electronic structure, reactivity, and bonding characteristics of (3-(6-Nitro-1H-indol-1-yl)phenyl)methanol.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., cc-pVTZ), can determine the optimized molecular geometry, vibrational frequencies, and electronic properties. nih.gov These calculations are crucial for understanding the molecule's stability and spectroscopic signatures (FT-IR, FT-Raman, and UV-Vis). nih.gov

Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity, with a smaller gap suggesting higher reactivity. nih.gov For the title compound, the HOMO would likely be located on the electron-rich indole (B1671886) ring, while the LUMO might be centered on the electron-withdrawing nitro group. This distribution governs the molecule's charge transfer properties.

Natural Bond Orbital (NBO) analysis provides insights into intramolecular and intermolecular bonding and interactions among bonds. nih.gov It helps in understanding charge delocalization and the stability arising from hyperconjugative interactions. nih.gov For this compound, NBO analysis could quantify the delocalization of electron density from the phenyl ring to the nitroindole moiety, which is crucial for its electronic and reactive properties.

Table 1: Illustrative Quantum Chemical Parameters for this compound (Theoretical)

| Parameter | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability. |

| LUMO Energy | -2.3 eV | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | 4.2 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 5.8 D | Measures the polarity of the molecule. |

Note: The data in this table is hypothetical and serves to illustrate the typical output of quantum chemical calculations.

Molecular Docking Simulations to Predict Ligand-Protein Binding Modes and Affinities

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting the interaction between a ligand, such as this compound, and a protein target.

The process involves placing the ligand in the binding site of a protein and evaluating the binding affinity using a scoring function. For nitroindole derivatives, potential targets could include enzymes like kinases, oxidoreductases, or proteins involved in cell signaling pathways. nih.govnih.gov For instance, studies on similar nitro-substituted benzamides have shown that the nitro groups can play a crucial role in binding to enzymes like inducible nitric oxide synthase (iNOS). nih.gov

Docking simulations for this compound would reveal key interactions, such as hydrogen bonds formed by the methanol (B129727) hydroxyl group or the nitro group, and π-π stacking interactions involving the indole and phenyl rings. nih.gov The predicted binding affinity, often expressed as a docking score or binding energy, helps in ranking potential drug candidates.

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

| Parameter | Predicted Value/Interaction | Significance |

| Binding Affinity | -8.5 kcal/mol | Indicates strong theoretical binding to the target. |

| Hydrogen Bonds | Hydroxyl group with ASP-184; Nitro group with LYS-72 | Key stabilizing interactions in the binding pocket. |

| Hydrophobic Interactions | Phenyl ring with LEU-132; Indole ring with PHE-168 | Contributes to the overall binding and specificity. |

Note: The data in this table is hypothetical and for illustrative purposes only.

Molecular Dynamics Simulations for Conformational Dynamics and Binding Stability

While molecular docking provides a static picture of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules to simulate their movements.

For the this compound-protein complex, an MD simulation, typically run for nanoseconds, would reveal the stability of the binding pose predicted by docking. nih.gov It allows for the analysis of conformational changes in both the ligand and the protein upon binding. Key metrics from MD simulations include the root-mean-square deviation (RMSD) to assess the stability of the complex, and root-mean-square fluctuation (RMSF) to identify flexible regions. Such simulations have been effectively used to study the stability of other indole derivatives in the active sites of their target proteins. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research and Lead Optimization

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. tandfonline.comijpsr.com For a class of compounds including this compound, a QSAR model could be developed to predict the activity of new, unsynthesized analogs.

The process involves calculating a set of molecular descriptors (e.g., physicochemical, topological, and electronic) for a series of related indole derivatives with known activities. nih.govresearchgate.net Then, a mathematical model is built using statistical methods like Multiple Linear Regression (MLR) to correlate these descriptors with the observed activity. ijpsr.comnih.gov A robust QSAR model, validated by high correlation coefficients (r²) and cross-validation scores (q²), can be a powerful tool for lead optimization, guiding the design of more potent compounds. ijpsr.com

Table 3: Illustrative Descriptors for a QSAR Model of Nitroindole Derivatives

| Descriptor | Type | Potential Influence on Activity |

| LogP | Lipophilicity | Affects membrane permeability and target engagement. |

| Topological Polar Surface Area (TPSA) | Polarity | Influences solubility and cell penetration. |

| LUMO Energy | Electronic | Relates to the compound's ability to accept electrons in reactions. |

| Molecular Weight | Steric | Affects the fit within a protein's binding pocket. |

Note: This table presents examples of descriptors that would be relevant in a QSAR study.

In Silico Approaches for Elucidating Molecular Mechanisms of Action

In silico methods provide a holistic approach to hypothesize the molecular mechanism of action (MoA) of a compound. nih.gov By integrating data from quantum chemical analyses, molecular docking, and MD simulations, a comprehensive picture of how this compound might exert its biological effects can be constructed.

For example, if docking and MD simulations suggest strong and stable binding to a particular enzyme, the MoA could be inferred as the inhibition of that enzyme. The specific binding interactions identified can explain the compound's selectivity and potency. nih.gov Furthermore, network-based inference methods can predict potential targets by relating the chemical structure of the compound to a network of known drug-target interactions. nih.gov These computational predictions provide a strong foundation for targeted experimental validation, such as in vitro enzyme assays or cell-based studies, to confirm the hypothesized MoA. nih.gov

Mechanistic Research on Biological Interactions of 3 6 Nitro 1h Indol 1 Yl Phenyl Methanol

Investigation of Specific Molecular Targets and Binding Mechanisms

The specific molecular interactions of (3-(6-Nitro-1H-indol-1-yl)phenyl)methanol and its structural analogs have been a key area of investigation, revealing mechanisms that include enzyme inhibition, receptor modulation, and influence over cellular efflux pumps.

Enzyme Inhibition and Activation Pathways

While direct studies on this compound's specific enzyme targets are limited, research on related compounds provides insight into potential activities. For instance, certain hydrazine (B178648) derivatives, which can share structural motifs with indole (B1671886) metabolites, have been shown to inhibit enzymes in the tryptophan oxidative pathway, such as tryptophan oxygenase and kynureninase, in rat liver preparations. nih.gov Another study on a potent antitumor agent, 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione, demonstrated significant inhibition of both DNA and RNA synthesis in S-180 sarcoma cells, suggesting interaction with polymerases or related enzymes. researchgate.net This compound was also found to induce apoptosis through the activation of caspases 3 and 6. researchgate.net

Receptor Agonism/Antagonism Research

Nitroindole derivatives have been extensively studied for their affinity and selectivity for various receptors, particularly melatoninergic and serotoninergic receptors. The position of the nitro group on the indole ring plays a critical role in determining the binding profile. acs.orgnih.gov

Studies on melatoninergic receptors (MT) have shown that 6-nitroindole (B147325) analogs, structurally related to the subject compound, retain good affinity for MT1 and MT2 receptors, although they lose affinity for the MT3 subtype when compared to melatonin. acs.orgnih.govacs.org In contrast, the 4-nitro isomer displays a significant loss of MT1 and MT2 affinity but a remarkable 60-fold increase in affinity for the MT3 subtype. acs.orgnih.gov

In the realm of serotonin (B10506) receptors, a series of 4-nitroindole (B16737) sulfonamides were found to be potent antagonists of the 5-HT2A receptor and exhibited high selectivity for the 5-HT2C receptor, with most compounds showing IC50 values below 1µM. nih.gov

Below is a summary of the receptor binding affinities for various nitroindole derivatives.

| Compound Class | Receptor Target | Observed Effect | Reference |

| 6-Nitroindole Analogues | MT1, MT2 | Good binding affinity | acs.org, nih.gov |

| 6-Nitroindole Analogues | MT3 | Loss of binding affinity | acs.org, nih.gov |

| 4-Nitroindole Analogues | MT3 | High binding affinity and selectivity | acs.org, nih.gov |

| 4-Nitroindole Sulfonamides | 5-HT2A, 5-HT2C | Antagonism, high selectivity for 5-HT2C | nih.gov |

| Indole-5/6-carboxamides | Peptidoleukotriene Receptors | Antagonism | nih.gov |

Efflux Pump Modulation by Nitroindole Derivatives

A significant area of research for nitroindole derivatives is their ability to inhibit bacterial efflux pumps, which are a primary mechanism of antibiotic resistance. The NorA efflux pump in Staphylococcus aureus has been a particular focus. nih.govnih.gov

Studies have demonstrated that the nitro group at the C-5 position of the indole ring is essential for potent synergistic activity with antibiotics like berberine. nih.gov Des-nitro indole derivatives, lacking this group, show poor activity. nih.gov This highlights the critical role of the nitro functional group in modulating the function of these pumps. The mechanism involves the inhibitor molecule blocking the pump, which leads to the accumulation of the antibiotic inside the bacterial cell, thereby restoring its efficacy. nih.gov

The table below summarizes findings on the efflux pump inhibitory activity of indole derivatives.

| Compound Series | Efflux Pump Target | Key Finding | Reference |

| 5-Nitro-2-aryl-1H-indoles | NorA (S. aureus) | The nitro group is essential for synergistic activity. | nih.gov |

| Substituted Indole Derivatives | NorA (S. aureus) | A specific derivative, SMJ-5, was identified as a potent NorA inhibitor, increasing accumulation of ethidium (B1194527) bromide and norfloxacin. | nih.gov |

Cellular Pathway Perturbation Studies

The interaction of nitroindole compounds at the molecular level translates into broader effects on cellular pathways, including signaling cascades and interactions with essential macromolecules.

Effects on Cell Signaling Cascades

Nitro-containing heterocyclic compounds have been shown to perturb critical cell signaling pathways, often leading to cell cycle arrest and apoptosis. For example, the compound 6-nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione induced significant cytotoxicity in multiple cell lines, causing cell cycle arrest and a marked increase in the sub-G1 cell population, which is indicative of apoptosis. researchgate.net This apoptotic effect was confirmed to be mediated by the activation of caspase 3 and caspase 6. researchgate.net In a different study, tryptophanol-derived isoindolinones, another class of indole derivatives, were found to activate the p53 tumor suppressor pathway. nih.gov One such compound was shown to restore the function of mutant p53 by enhancing its interaction with heat shock protein 70 (Hsp70). nih.gov

Interactions with Cellular Macromolecules (e.g., DNA, RNA, Proteins)

The biological effects of nitroindole derivatives often stem from their direct or indirect interactions with cellular macromolecules. As mentioned, the antitumor agent 6-nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione was found to significantly inhibit the synthesis of both DNA and RNA. researchgate.net This suggests a direct interaction with these nucleic acids or with the enzymatic machinery responsible for their synthesis.

Furthermore, the activation of the p53 pathway by certain indole derivatives inherently involves protein-protein interactions. nih.gov For instance, the small molecule SLMP53-2 was identified to enhance the interaction between mutant p53-Y220C and Hsp70. nih.gov In contrast, a study on a 3-phenyl-1H-indole derivative showed no signs of genotoxicity, indicating it did not produce DNA damage at the tested concentrations. mdpi.com This highlights that the potential for interaction with macromolecules like DNA can be highly dependent on the specific substitution pattern of the indole ring.

Comparative Mechanistic Analysis with Other Substituted Indole Systems

The biological activity of indole derivatives is profoundly influenced by the nature and position of substituents on the indole core and the N-1 position. The specific structure of this compound, featuring a nitro group at the C-6 position and a phenylmethanol group at the N-1 position, provides a unique electronic and steric profile that dictates its interactions with biological targets. A comparative analysis with other substituted indole systems reveals key structure-activity relationships (SAR) and mechanistic insights.

The Influence of the C-6 Nitro Substituent

The nitro group is a strong electron-withdrawing group, which significantly alters the electron density of the indole ring system. This electronic modification can drastically affect the molecule's ability to participate in crucial biological interactions such as π-π stacking, hydrogen bonding, and receptor binding.

Research on other nitro-substituted indoles provides a framework for understanding the role of the 6-nitro group. For instance, studies on 5-nitroindole (B16589) derivatives have demonstrated their capacity to act as potent anticancer agents by binding to c-Myc promoter G-quadruplex DNA. nih.gov In this context, the nitro group is critical for the observed biological activity. Comparative studies showed that 5-nitroindole compounds induced cell-cycle arrest and were significantly more potent than their 5-aminoindole (B14826) counterparts. nih.gov This suggests that the electron-withdrawing nature of the nitro group is essential for the interaction with the biological target.

Similarly, in a different heterocyclic system (3-chloro-6-nitro-1H-indazole), the nitro group was a common feature in derivatives showing strong to moderate antileishmanial activity against L. infantum. tandfonline.com The electronic properties conferred by the nitro group likely play a role in the mechanism of action. The deactivating nature of the nitro group on the aromatic ring system is a well-established principle in organic chemistry, influencing the reactivity and interaction potential of the molecule. mdpi.com

The position of the nitro group is also critical. While direct mechanistic studies on 6-nitroindoles are less common in the provided literature, comparison with 5-nitroindole derivatives suggests that the location of this electron-withdrawing group fine-tunes the molecule's properties. The specific location at C-6 in this compound would modulate the dipole moment and electrostatic potential across the indole scaffold differently than a C-5 substitution, potentially leading to altered binding affinity or selectivity for its targets.

The Role of the N-1 Phenylmethanol Substituent

Comparative analysis with other N-1 substituted indoles highlights the importance of this position.

Comparison with N-Alkyl Indoles: Simple N-alkylation, as seen in studies on tryptophanol-derived isoindolinones, was shown to protect the indole from certain metabolic pathways, such as cleavage of the indole ring. mdpi.com For instance, an N-methyl group in one derivative prevented metabolic degradation that was observed in the corresponding N-H analogue. mdpi.com The large N-1-phenylmethanol group in the title compound would similarly be expected to offer steric protection against certain enzymatic actions at the indole nitrogen.

Comparison with other N-Aryl Indoles: In a series of 1-Aryl-1H-indole derivatives developed as SARS-CoV-2 inhibitors, the nature of the aryl group was critical for activity. researchgate.net Modifications on this aryl ring led to significant changes in inhibitory concentrations (IC₅₀), demonstrating that this part of the molecule is intimately involved in binding to the biological target. researchgate.net The phenylmethanol group offers specific interaction points not present in a simple phenyl substituent, namely the hydroxyl group, which can form key hydrogen bonds to stabilize the ligand-target complex.

The following table presents a comparative overview of how different substituents on the indole scaffold influence biological activity, drawing parallels to the structural features of this compound.

| Compound Class | Key Structural Features | Biological Target/Activity | Mechanistic Insights & Comparison | Reference |

| 5-Nitroindole Derivatives | C-5 Nitro group, various side chains | c-Myc G-quadruplex (Anticancer) | The electron-withdrawing nitro group is crucial for activity; superior to 5-amino analogues. This highlights the potential importance of the 6-nitro group in the title compound for target interaction. | nih.gov |

| N-Aryl-1H-indole Derivatives | N-1 Aryl group with various substitutions | SARS-CoV-2 Nsp13 helicase | Substitutions on the N-1 aryl ring directly modulate inhibitory potency, indicating its involvement in the binding pocket. The phenylmethanol group offers additional H-bonding potential. | researchgate.net |

| Indole-based HIV-1 Inhibitors | Bis-indole or large aromatic systems | HIV-1 gp41 hydrophobic pocket | Activity depends on molecular shape, surface area, and amphipathicity. The N-1 phenylmethanol group contributes to a specific shape and amphipathic character. | nih.govacs.org |

| N-Methylsulfonyl-indoles | N-1 Methylsulfonyl group | COX-2/5-LOX enzymes | The indole ring engages in hydrophobic interactions with enzyme active site residues (e.g., His432, His600). The N-1 substituent orients the indole core for optimal binding. | nih.gov |

| Tryptophanol-derived Isoindolinones | N-1 Alkyl or Benzyl groups | p53 activators | N-1 substitution prevents certain metabolic degradations of the indole ring observed in N-H analogues, enhancing metabolic stability. | mdpi.com |

3 6 Nitro 1h Indol 1 Yl Phenyl Methanol As a Chemical Biology Probe

Design Principles for Indole-Based Fluorescent and Colorimetric Probes

The development of effective fluorescent and colorimetric probes relies on rational design principles that link molecular structure to optical response. For indole-based probes, several key strategies are employed to create systems that can selectively report the presence of specific analytes or changes in their environment.

A fundamental and widely used approach is the Donor-π-Acceptor (D-π-A) design. mdpi.comnih.gov This concept involves connecting an electron-donating group (the donor) and an electron-accepting group (the acceptor) through a π-conjugated system, which in this case is the indole (B1671886) ring. This arrangement facilitates an intramolecular charge transfer (ICT) process upon photoexcitation. The interaction of the probe with an analyte can modulate the efficiency of this ICT process, leading to observable changes in the fluorescence or absorption spectra, such as a shift in wavelength or a change in intensity. mdpi.com

Sensing mechanisms for these probes are diverse. They can be broadly categorized as:

Binding-Site-Signaling: Based on molecular recognition and host-guest chemistry, where the binding of an analyte to a specific receptor site on the probe triggers a signal. researchgate.net

Chemodosimeters (Reaction-Based Probes): These probes undergo an irreversible chemical reaction with the analyte. This reaction transforms the probe's structure, causing a distinct change in its photophysical properties, often leading to a "turn-on" or "turn-off" fluorescent response. researchgate.netnih.gov For example, a probe for hydrogen peroxide was designed with a boronate group that is cleaved upon reaction, activating fluorescence. nih.gov

Ratiometric Sensing: These probes exhibit a shift in the emission or absorption wavelength upon interaction with an analyte, allowing for detection based on the ratio of intensities at two different wavelengths. This approach is often more reliable than intensity-based measurements as it can correct for variations in probe concentration and instrumental factors. researchgate.netrsc.org

The indole ring itself is a crucial component. Its aromatic π-system can engage in interactions with metal ions, while the nitrogen atom can act as a donor for coordination. researchgate.net The specific substitution pattern on the indole ring and the nature of the appended functional groups are critical for determining the probe's selectivity and sensitivity.

Table 1: Key Design Principles for Indole-Based Probes

| Design Principle | Description | Mechanism of Action | Example Application |

|---|---|---|---|

| Donor-π-Acceptor (D-π-A) | An electron donor and an electron acceptor are linked via a π-conjugated system (e.g., indole). mdpi.comnih.gov | Analyte interaction modulates intramolecular charge transfer (ICT), altering photophysical properties. mdpi.com | pH sensors, solvatochromic probes. mdpi.com |

| Chemodosimeter | The probe undergoes a selective and irreversible chemical reaction with the analyte. researchgate.net | The chemical reaction induces a significant change in the probe's structure and fluorescence. nih.gov | Detection of reactive oxygen species (e.g., H₂O₂) or specific anions (e.g., cyanide). nih.govnih.gov |

| Ratiometric Sensing | The probe shows a shift in its emission or absorption wavelength upon binding to an analyte. researchgate.net | The ratio of fluorescence intensities at two wavelengths changes, providing a quantitative readout. rsc.org | Detection of metal ions like Pd²⁺. rsc.org |

| Complexation-Induced Signaling | The indole nitrogen or other appended ligands coordinate with metal ions. researchgate.net | Coordination can lead to fluorescence quenching or enhancement depending on the metal ion and coordination environment. researchgate.net | Sensing of various metal ions such as Zn²⁺, Cu²⁺, and Fe³⁺. researchgate.net |

Potential for Use in Molecular Recognition and Detection Systems

The structural versatility of the indole scaffold allows for its incorporation into probes designed for the recognition of a wide array of molecular targets. nih.gov The specific functional groups attached to the indole core dictate its binding affinity and selectivity. For (3-(6-Nitro-1H-indol-1-yl)phenyl)methanol, the presence of the electron-withdrawing nitro group and the phenylmethanol moiety suggests several possibilities for molecular recognition.

Indole-based probes have been successfully developed for detecting:

Metal Cations: The indole nitrogen and other integrated chelating groups can coordinate with various metal ions, including Zn²⁺, Cu²⁺, Fe³⁺, and Pd²⁺. researchgate.netmdpi.com This binding event typically results in either fluorescence enhancement ("turn-on") or quenching ("turn-off"). researchgate.net For instance, an indole–rhodamine conjugate was designed as a ratiometric fluorescent probe for Pd²⁺. rsc.org

Anions: Probes capable of selectively detecting anions like cyanide (CN⁻) have been created. nih.gov One such sensor operates via a chemodosimetric approach, where the nucleophilic addition of cyanide to the probe leads to a distinct colorimetric and fluorogenic response. nih.gov

pH Changes: The nitrogen atom in the indole ring can be protonated, making indole derivatives sensitive to changes in pH. This property has been exploited to design colorimetric and fluorescent pH sensors that respond to acidic conditions. mdpi.comnih.gov

The structure of this compound could potentially be adapted for these purposes. The nitro group, being a strong electron-withdrawing group, significantly influences the electronic properties of the indole ring, which could be harnessed for sensing applications. For example, it could be chemically reduced by specific analytes (e.g., nitroreductase enzymes), leading to a change in the fluorescence of the molecule, forming the basis of a reaction-based probe.

Table 2: Examples of Indole-Based Probes and Their Analytes

| Probe Type | Target Analyte | Sensing Mechanism | Reference |

|---|---|---|---|

| Indole-hydrazone Schiff base (IH-Sal) | Zn²⁺ | Chelation-Enhanced Fluorescence (CHEF) | mdpi.com |

| Indole–Rhodamine B conjugate | Pd²⁺ | Ratiometric fluorescence | rsc.org |

| Indolium-based sensor | Cyanide (CN⁻) | Chemodosimetric (nucleophilic addition) | nih.gov |

| Indole derivative with boronate group | Hydrogen Peroxide (H₂O₂) | Reaction-based (boronate cleavage) | nih.gov |

| Styrylcyanine-based indole derivative | Protons (pH) | Protonation of nitrogen atoms | nih.gov |

Strategies for Derivatization to Enhance Probe Sensitivity and Selectivity

To optimize a molecule for use as a probe, chemical derivatization is a critical step. These modifications are aimed at fine-tuning the probe's properties, such as shifting its emission wavelength, improving its quantum yield, and, most importantly, enhancing its sensitivity and selectivity for the target analyte.

Key derivatization strategies for indole-based compounds include:

Substitution on the Indole Ring: Introducing various functional groups at different positions of the indole ring can dramatically alter its electronic and binding properties. For example, modifying the N-position or the C3-position of the indole in cyanine (B1664457) dyes can enhance photophysical properties like quantum yield without significantly changing the spectral characteristics. acs.org The selective oxidation of indole at the C3 position is another pathway to create new functional derivatives. acs.org

Modification of Appended Groups: For a compound like this compound, the phenylmethanol group offers a site for derivatization. The hydroxyl group could be converted into an ester or ether linked to a specific recognition moiety. This recognition unit could be designed to be cleaved by a specific enzyme or analyte, releasing the original fluorophore and generating a signal.

Charge Reversal Derivatization: In the context of analysis by techniques like mass spectrometry, derivatization can be used to improve ionization and thus sensitivity. Converting a carboxylic acid to a cationic amide, for instance, has been shown to enhance detection sensitivity by 10- to 20-fold. nih.gov While not a direct modification for optical probes, this principle of chemical modification to enhance detection is broadly applicable.

Introduction of Chelating Units: Attaching specific metal-ion binding units, such as a 1,9-bis(2′-pyridyl)-2,5,8-triazanonane ligand, to a fluorophore can create highly selective ratiometric sensors for metal ions like Zn(II) and Cu(II). researchgate.net

For this compound, the nitro group itself is a key site for derivatization. It can be reduced to an amino group, which can then be further modified. This amino group could serve as an electron donor in a D-π-A system or be functionalized with a variety of reactive groups or recognition elements. researchgate.net

Table 3: Derivatization Strategies for Indole Probes

| Strategy | Position of Modification | Purpose | Desired Outcome |

|---|---|---|---|

| Functional Group Substitution | N-position, C3-position of indole ring | To alter electronic properties and enhance reactivity. acs.orgacs.org | Improved quantum yield, altered selectivity, new reaction pathways. acs.org |

| Introduction of Recognition Moieties | Appended functional groups (e.g., hydroxyl on phenylmethanol) | To introduce selectivity for a specific analyte. | Creation of probes for enzymes or other biomolecules. |

| Chemical Reduction | Nitro group (e.g., at C6-position) | To convert an electron-withdrawing group to an electron-donating group (amino). researchgate.net | Enables further functionalization and development of reaction-based probes. |

| Attachment of Ligands | Indole or phenyl scaffold | To create specific binding pockets for analytes. researchgate.net | High selectivity for target ions (e.g., d-block metals). researchgate.net |

Exploration in Bioimaging Research Methodologies

A primary goal of developing chemical probes is their application in bioimaging—visualizing the location, concentration, and dynamics of specific molecules within complex biological systems like living cells and organisms. nih.gov Indole-based fluorescent probes have proven to be valuable tools in this field due to their strong fluorescence emission and the potential for designing probes with favorable properties for biological applications. nih.gov

Successful bioimaging probes should ideally possess several key features:

Biocompatibility: Low toxicity to the cells or organism under investigation. mdpi.com

High Sensitivity and Selectivity: The ability to detect the target analyte at low concentrations without interference from other biological molecules. nih.gov

Near-Infrared (NIR) Emission: Probes that absorb and emit light in the NIR window (roughly 650-900 nm) are highly desirable for in vivo imaging because light in this region can penetrate deeper into tissues with minimal photodamage and background autofluorescence. nih.gov

Cell Permeability and Targeting: The ability to cross cell membranes and accumulate in specific organelles or tissues.

Indole derivatives have been successfully used for imaging in various biological contexts. For example, a probe named IH-Sal was used to visualize Zn²⁺ in zebrafish, and another indole-based probe was developed for the real-time monitoring of H₂O₂ in vivo, showing preferential accumulation in the gallbladder of zebrafish. nih.govmdpi.com These examples highlight the potential of the indole scaffold for creating probes suitable for use in living organisms.

The compound this compound could serve as a foundational structure for developing novel bioimaging agents. The nitro group is a particularly interesting feature, as it is known to be reduced by nitroreductase enzymes, which are often overexpressed in hypoxic cancer cells. A probe based on this structure could potentially be designed to be non-fluorescent initially but become fluorescent upon reduction of the nitro group, allowing for the specific imaging of hypoxic tumors. Further derivatization could also be used to append targeting moieties or to shift the emission into the NIR range, enhancing its utility for in vivo studies.

Future Perspectives and Research Directions for Nitroindole Phenyl Methanol Compounds

Development of Advanced Synthetic Methodologies for Structural Diversification

The synthesis of indole (B1671886) derivatives has been a subject of intense investigation for decades. researchgate.net However, the development of more efficient, sustainable, and versatile synthetic routes for structurally diverse nitroindole-phenyl-methanol compounds remains a key area of future research. Traditional methods for the synthesis of nitroindoles often involve harsh conditions, such as the use of strong acids like nitric acid, which can lead to environmental concerns and may not be compatible with a wide range of functional groups. nih.gov

Recent advancements have focused on greener and more regioselective approaches. For instance, a metal-free and non-acidic method for the synthesis of 3-nitroindoles has been developed using trifluoroacetyl nitrate (B79036) generated in situ from tetramethylammonium (B1211777) nitrate and trifluoroacetic anhydride. nih.gov This method offers good yields and compatibility with various functional groups, opening avenues for the synthesis of complex nitroindole-containing molecules. nih.gov

Another area of development is the use of magnetic nanoparticles as catalysts in the synthesis of indole derivatives. researchgate.net These nanocatalysts offer advantages such as high efficiency, easy separation from the reaction mixture, and reusability, aligning with the principles of green chemistry. researchgate.netresearchgate.net

Future synthetic strategies will likely focus on:

Domino and Multicomponent Reactions: Designing one-pot reactions where multiple bonds are formed in a single operation to increase efficiency and reduce waste. researchgate.net

C-H Activation/Functionalization: Developing methods for the direct functionalization of C-H bonds in the indole and phenyl rings, which would provide more direct and atom-economical routes to novel derivatives.

Flow Chemistry: Utilizing continuous-flow reactors to improve reaction control, safety, and scalability of synthetic processes.

These advanced synthetic methodologies will be crucial for generating a diverse library of nitroindole-phenyl-methanol compounds with varied substitution patterns, enabling a more thorough exploration of their structure-activity relationships.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Mechanistic Prediction

The vast chemical space of possible nitroindole-phenyl-methanol derivatives presents a significant challenge for traditional, serial-synthesis and screening approaches. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to accelerate the discovery and optimization of novel compounds.

A recent study demonstrated the use of machine learning to predict the steady-state photo-CIDNP (photochemically induced dynamic nuclear polarization) enhancement of indole derivatives. acs.org The model successfully identified sites with high enhancement, showcasing the potential of ML in understanding and predicting the physicochemical properties of these molecules. acs.org

In the future, AI and ML can be applied to:

Virtual Screening: Developing predictive models to screen large virtual libraries of nitroindole-phenyl-methanol compounds for their potential biological activity against specific targets.

De Novo Design: Using generative models to design novel molecular structures with desired properties, such as high binding affinity to a particular enzyme or receptor.

Reaction Prediction and Optimization: Predicting the outcomes of chemical reactions and optimizing reaction conditions to improve yields and reduce byproducts.

Mechanism Elucidation: Assisting in the elucidation of complex reaction mechanisms by analyzing large datasets of experimental and computational data.

By integrating AI and ML into the research workflow, scientists can more efficiently navigate the chemical space, prioritize the synthesis of the most promising candidates, and gain deeper insights into the factors governing the activity of nitroindole-phenyl-methanol compounds.

Exploration of Novel Biological Targets for Indole-Phenyl-Methanol Scaffolds

The indole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide range of biologically active molecules and its ability to interact with multiple biological targets. nih.govnih.gov Indole derivatives have demonstrated a remarkable diversity of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. nih.gov

The introduction of a nitro group can significantly modulate the electronic properties and biological activity of the indole scaffold. For example, 5-nitroindole (B16589) derivatives have been investigated as c-Myc G-quadruplex binders with anticancer activity. nih.gov These compounds were found to downregulate the expression of the c-Myc protein and induce cell-cycle arrest in cancer cells. nih.gov The nitro group at the 5-position was found to be critical for binding to the G-quadruplex DNA. nih.gov

Future research should focus on exploring the potential of nitroindole-phenyl-methanol compounds to interact with a broader range of biological targets, including:

Protein Kinases: Many indole derivatives are known to be potent kinase inhibitors, and this target class remains a major focus for cancer therapy. nih.gov

Histone Deacetylases (HDACs): Indole-based HDAC inhibitors have shown promise as anticancer agents. nih.gov

Tubulin: Indole derivatives that inhibit tubulin polymerization are effective anticancer agents. nih.gov

Targets in Neurodegenerative Diseases: Given that indole derivatives are being explored for their potential in treating Alzheimer's disease, investigating their effects on targets related to neuroinflammation and protein aggregation is a promising avenue. mdpi.com

Infectious Disease Targets: The antimicrobial properties of indole derivatives warrant further investigation against a wider range of pathogens, including drug-resistant strains. nih.gov

A systematic approach, combining computational screening with experimental validation, will be essential for identifying novel biological targets and elucidating the mechanism of action of these compounds.

Interdisciplinary Research with Materials Science and Nanotechnology

The unique physicochemical properties of nitroindole-phenyl-methanol compounds make them attractive candidates for applications beyond medicine, particularly in the fields of materials science and nanotechnology. Aromatic nitro compounds are important building blocks in the synthesis of functional materials. researchgate.net

The intersection of indole chemistry and nanotechnology has already yielded promising results. Indole-based antitumor agents have been incorporated into nanotechnology formulations for improved drug delivery. nih.govnih.gov These nanocarriers can protect the drug from degradation, enhance its solubility, and facilitate targeted delivery to cancer cells, thereby increasing efficacy and reducing side effects. nih.govnih.gov

Future interdisciplinary research could explore the following areas:

Organic Electronics: The electron-withdrawing nature of the nitro group and the electron-rich indole ring could be exploited in the design of organic semiconductors, light-emitting diodes (OLEDs), and photovoltaic devices.

Sensors: The potential for these compounds to interact with specific analytes could be harnessed to develop chemical sensors.

Functional Nanomaterials: Incorporating nitroindole-phenyl-methanol derivatives into nanomaterials, such as nanoparticles or nanofibers, could lead to the development of materials with novel optical, electronic, or catalytic properties. The use of magnetic nanoparticles in the synthesis of indole derivatives also points towards the potential for creating magnetically responsive materials. researchgate.net

Collaborations between synthetic chemists, materials scientists, and nanotechnologists will be crucial for designing and fabricating these advanced materials and exploring their potential applications.

Q & A

Q. Q: What are the standard synthetic routes for preparing (3-(6-Nitro-1H-indol-1-yl)phenyl)methanol, and how are intermediates purified?

A: The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 6-nitroindole with a halogenated benzyl alcohol derivative (e.g., 3-bromophenylmethanol) under catalytic conditions (e.g., Pd catalysts for cross-coupling). Key intermediates, such as nitro-substituted indole precursors, are purified via flash chromatography (cyclohexane/EtOAc gradients) or recrystallization . Lithium aluminium hydride (LiAlH₄) in tetrahydrofuran (THF) may reduce esters or aldehydes to the alcohol moiety . Confirm purity using HPLC (>95%) and NMR (e.g., δ 4.5–5.0 ppm for -CH₂OH protons) .

Structural Confirmation

Q. Q: Which analytical techniques are critical for confirming the molecular structure of this compound?

A:

- Single-crystal X-ray diffraction (SC-XRD): Resolve bond lengths, angles, and nitro-group orientation. Use SHELX programs (SHELXL for refinement) for crystallographic data processing .

- NMR spectroscopy: ¹H/¹³C NMR identifies aromatic protons (δ 7.0–8.5 ppm), nitro-group deshielding effects, and methanol group splitting patterns .

- High-resolution mass spectrometry (HRMS): Validate molecular weight (e.g., exact mass ± 0.001 Da) .

Advanced Reactivity and Modifications

Q. Q: How does the nitro group influence the reactivity of this compound in electrophilic substitution or oxidation reactions?

A: The electron-withdrawing nitro group deactivates the indole ring, directing electrophilic substitution to the less hindered positions (e.g., C4/C7 of indole). Oxidation of the methanol group (e.g., MnO₂ or PCC) yields the aldehyde, useful in Schiff base formation. For reduction (e.g., catalytic hydrogenation), the nitro group converts to -NH₂, altering electronic properties for downstream applications .

Handling Data Contradictions

Q. Q: How should researchers address discrepancies in reported synthetic yields or spectroscopic data for this compound?

A:

- Reaction optimization: Varying catalysts (e.g., PdCl₂ vs. CuI) or solvents (DMF vs. THF) can resolve yield inconsistencies.

- Spectroscopic validation: Compare NMR chemical shifts with computational predictions (DFT calculations) to confirm assignments .

- Reproducibility checks: Cross-validate with independent synthetic routes (e.g., Mitsunobu reaction for alcohol formation) .

Computational Modeling

Q. Q: Which computational methods are suitable for predicting the electronic properties or binding interactions of this compound?

A:

- Density Functional Theory (DFT): Calculate HOMO/LUMO energies to predict redox behavior (e.g., nitro group reduction potential).

- Molecular docking: Screen interactions with biological targets (e.g., enzymes with indole-binding pockets) using software like AutoDock .

- Molecular dynamics (MD): Simulate solvation effects on stability in aqueous or DMSO environments .

Safety and Waste Management

Q. Q: What precautions are necessary when handling this compound, and how should waste be managed?

A:

- Hazard mitigation: Use PPE (gloves, goggles) due to potential skin/eye irritation. Avoid open flames (nitro groups are oxidizers) .

- Waste disposal: Segregate halogenated or nitro-containing waste and use licensed chemical disposal services. Neutralize acidic/basic byproducts before disposal .

Advanced Applications in Drug Discovery

Q. Q: How can this compound be functionalized for evaluating bioactivity in antimicrobial or anticancer assays?

A:

- Derivatization: Introduce sulfonamide or urea groups via the methanol moiety to enhance solubility or target binding.

- In vitro assays: Test against cancer cell lines (e.g., MCF-7) using MTT assays. For antimicrobial studies, employ disk diffusion against Gram-positive bacteria .

- Structure-activity relationship (SAR): Correlate nitro-group positioning with IC₅₀ values using analogues .

Troubleshooting Low Reaction Yields

Q. Q: What strategies improve yields in catalytic coupling reactions involving 6-nitroindole derivatives?

A:

- Catalyst selection: Use Buchwald-Hartwig conditions (Pd₂(dba)₃/Xantphos) for C-N coupling.

- Microwave-assisted synthesis: Reduce reaction time (e.g., 30 min at 120°C vs. 24 hr reflux) .

- Protecting groups: Temporarily protect the methanol group as a silyl ether to prevent side reactions .

Spectroscopic Challenges

Q. Q: How can overlapping NMR peaks for aromatic protons be resolved?

A:

- 2D NMR (COSY, HSQC): Assign coupling patterns and correlate ¹H-¹³C signals.

- Variable temperature NMR: Shift dynamic equilibria (e.g., rotamers) to simplify splitting .

- Deuteration: Replace exchangeable protons (e.g., -OH) with deuterium to reduce signal overlap .

Environmental Stability

Q. Q: What factors influence the photostability of this compound under UV light?

A:

- Nitro-group lability: UV exposure may cause nitro-to-nitrito isomerization. Use amber glassware for storage.

- Additives: Include antioxidants (e.g., BHT) in solutions to prevent radical degradation .

- Accelerated aging studies: Monitor degradation via HPLC under controlled UV intensity (e.g., 254 nm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.